Metabolic Formation: CYP2D6 vs. CYP1A2 Contribution to 4-Hydroxypropranolol Synthesis
The formation of 4-hydroxypropranolol from propranolol is mediated by two distinct cytochrome P450 enzymes: CYP2D6 and CYP1A2. In human liver microsomes, quinidine (a CYP2D6-selective inhibitor) suppressed approximately 55% of propranolol 4-hydroxylation, while furafylline (a CYP1A2-selective inhibitor) inhibited approximately 45% of this activity [1]. This dual-enzyme contribution distinguishes 4-hydroxypropranolol formation from that of 5-hydroxypropranolol, which is primarily mediated by CYP2D6, and N-desisopropylpropranolol, which is primarily mediated by CYP1A2 [2].
| Evidence Dimension | Enzymatic contribution to metabolite formation |
|---|---|
| Target Compound Data | 55% inhibition by CYP2D6 inhibitor (quinidine); 45% inhibition by CYP1A2 inhibitor (furafylline) |
| Comparator Or Baseline | 5-hydroxypropranolol: primarily CYP2D6; N-desisopropylpropranolol: primarily CYP1A2 |
| Quantified Difference | Dual-enzyme (CYP2D6 + CYP1A2) vs. single-enzyme predominance for other metabolites |
| Conditions | Human liver microsomes; propranolol 4-hydroxylase activity assay |
Why This Matters
This dual-enzyme dependency means that 4-hydroxypropranolol levels are influenced by both CYP2D6 and CYP1A2 polymorphisms and drug interactions, whereas other metabolites are more selectively affected by single enzyme variations, making 4-hydroxypropranolol a more complex biomarker for CYP phenotyping studies.
- [1] Johnson JA, Herring VL, Wolfe MS, Relling MV. CYP1A2 and CYP2D6 4-Hydroxylate Propranolol and Both Reactions Exhibit Racial Differences. J Pharmacol Exp Ther. 2000;294(3):1099-105. View Source
- [2] Masubuchi Y, Hosokawa S, Horie T, et al. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes: The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metab Dispos. 1994;22(6):909-15. View Source
